(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid
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Description
“(S)-2-(Tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid” is a chemical compound that has applications in synthetic organic chemistry . The tert-butoxycarbonyl group is introduced into a variety of organic compounds .
Synthesis Analysis
The synthesis of this compound involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of the tert-butoxycarbonyl group . This group is known for its unique reactivity pattern, which is highlighted by its applications in chemical transformations .Chemical Reactions Analysis
The tert-butoxycarbonyl group in this compound plays a significant role in its chemical reactions . It is used in the stereoselective synthesis of amines and their derivatives . The tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades .Mechanism of Action
Future Directions
The future directions in the research and application of this compound could involve further exploration of its synthesis process and its applications in synthetic organic chemistry . The use of flow microreactor systems for its synthesis presents a more efficient and sustainable method , which could be further optimized and expanded.
Properties
IUPAC Name |
(2S)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSUXJZKOGWPGP-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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